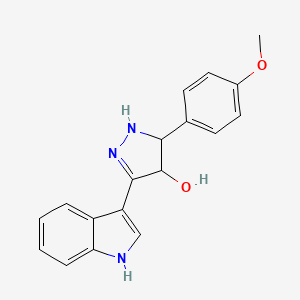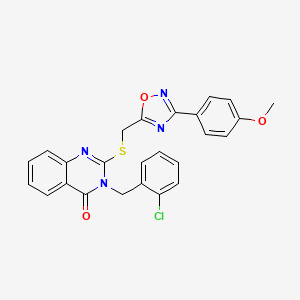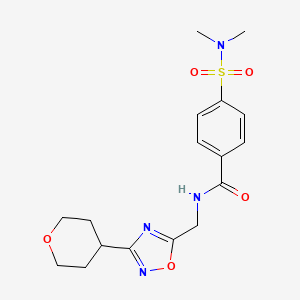![molecular formula C18H19N3OS B2598835 5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380349-20-2](/img/structure/B2598835.png)
5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazole-thiol derivatives and has been studied extensively for its various biological activities.
Applications De Recherche Scientifique
Molecular Docking Studies
Research on benzimidazole derivatives, including those bearing a 1,2,4-triazole moiety, has shown promise in the exploration of anti-cancer properties. Molecular docking studies highlight the importance of these compounds as EGFR inhibitors, which play a crucial role in the development of cancer therapies. These studies provide insights into the mechanism behind the anti-cancer properties, showcasing the potential of triazole derivatives in the development of new therapeutic agents (Karayel, 2021).
Synthesis and Physicochemical Properties
The synthesis and study of the physicochemical properties of triazole derivatives have been a significant area of research. Investigations into new compounds, including those with methoxyphenyl substituents, have shown potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties. These findings underline the versatility of triazole derivatives in the development of biologically active substances (Sameluk & Kaplaushenko, 2015).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal capabilities of triazole derivatives. The introduction of methoxyphenyl radicals in the triazole nucleus has been found to significantly enhance antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents. The exploration of hydrazides and ylidenhydrazides of these compounds further supports their role in pharmaceutical advancements (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
Another application of triazole derivatives is in the field of corrosion inhibition. Studies on benzimidazole derivatives have demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic environments. This research not only provides insights into the protective mechanisms of these compounds but also presents potential industrial applications in enhancing the longevity of metal structures (Yadav et al., 2013).
Anti-Inflammatory Activity
The synthesis of new S-alkylated triazole derivatives has shown significant anti-inflammatory activity. This research highlights the potential of these compounds in the development of new anti-inflammatory medications, offering alternatives to current treatments (Labanauskas et al., 2004).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12(2)15-6-4-5-7-16(15)21-17(19-20-18(21)23)13-8-10-14(22-3)11-9-13/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDJBLSGEMFBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

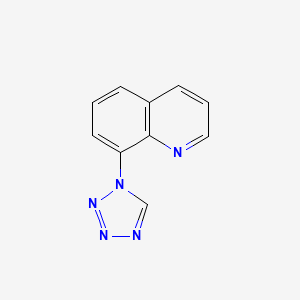
![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)
![4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2598758.png)
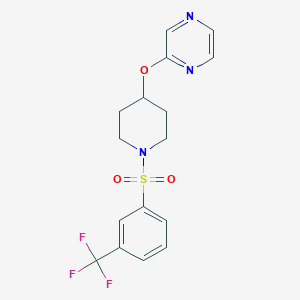
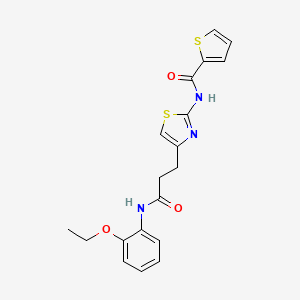
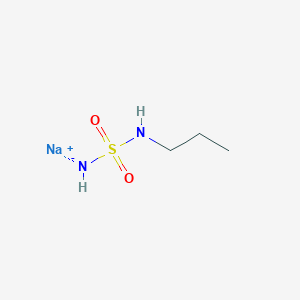
![(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2598765.png)
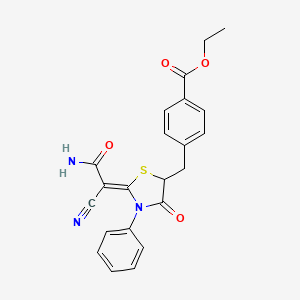
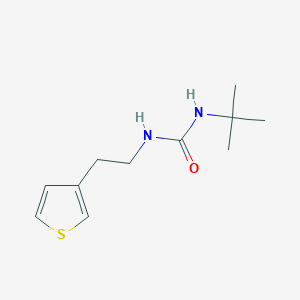
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)
